molecular formula C10H19NOS B2693785 4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one CAS No. 1600592-31-1

4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one

Cat. No.: B2693785
CAS No.: 1600592-31-1
M. Wt: 201.33
InChI Key: SWEVJAQTUBUEMQ-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one is an organic compound with the molecular formula C10H19NOS It is a member of the thiomorpholine family, characterized by the presence of a sulfur atom within a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one typically involves the reaction of 2,2-dimethylthiomorpholine with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom or the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Dimethylmorpholin-4-yl)butan-2-one: Similar structure but lacks the sulfur atom.

    4-(2,2-Dimethylpiperidin-4-yl)butan-2-one: Contains a piperidine ring instead of a thiomorpholine ring.

    4-(2,2-Dimethylthiazolidin-4-yl)butan-2-one: Contains a thiazolidine ring instead of a thiomorpholine ring.

Uniqueness

4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one is unique due to the presence of the sulfur atom within the morpholine ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,2-dimethylthiomorpholin-4-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-9(12)4-5-11-6-7-13-10(2,3)8-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEVJAQTUBUEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCSC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600592-31-1
Record name 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-one
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